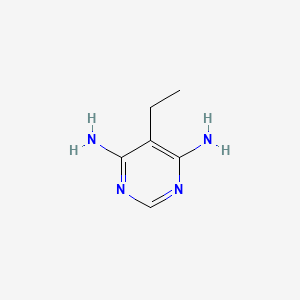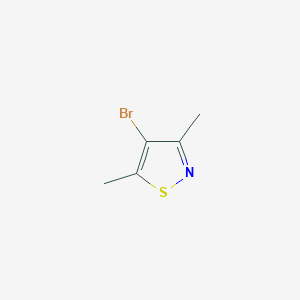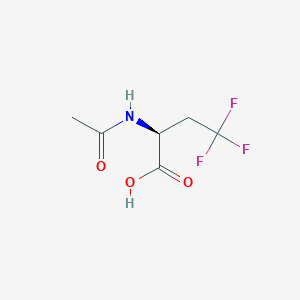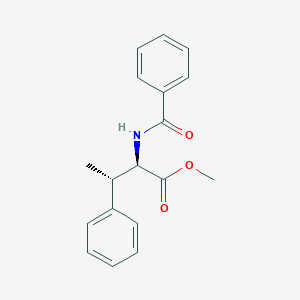
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate: is a complex peptide compound It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学的研究の応用
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery system and its role in modulating immune responses.
Industry: The compound is used in the development of cosmetic formulations and other biotechnological applications.
作用機序
The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific context and application.
類似化合物との比較
L-Arginine: A precursor to L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-, 2,2,2-trifluoroacetate, L-arginine is a simpler amino acid with various physiological roles.
Acetyl Hexapeptide-8:
Matrixyl: A peptide used in anti-aging products, known for its ability to stimulate collagen production.
Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of the trifluoroacetate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C38H76F3N25O8 |
|---|---|
分子量 |
1068.2 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
InChIキー |
PWFVPQZWAYQQHX-HXDXACSPSA-N |
異性体SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)



![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
